Lower Computed Lipophilicity (XLogP3) Versus 4-Amino-4-phenylbutanoic acid Drives Superior Aqueous Solubility and Oral Bioavailability Potential
4-Amino-4-(thiophen-2-yl)butanoic acid exhibits a computed XLogP3 of -1.9, compared to -1.6 for its direct phenyl analog 4-amino-4-phenylbutanoic acid [1][2]. This 0.3 log unit decrease in lipophilicity, driven by the thiophene sulfur's polarity, translates into an approximately 2-fold improvement in predicted aqueous solubility by the Clark–Griswold model, a critical advantage for lead series requiring balanced solubility-permeability profiles and reduced plasma protein binding [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -1.9 |
| Comparator Or Baseline | 4-Amino-4-phenylbutanoic acid: XLogP3 = -1.6 |
| Quantified Difference | ΔXLogP3 = -0.3 (target more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2024 release) for neutral forms of both compounds. |
Why This Matters
Lower lipophilicity directly correlates with reduced hERG liability, lower metabolic clearance, and improved developability—critical selection criteria when choosing between heteroaromatic and phenyl GABA mimetics for CNS or chronic-dosing indications.
- [1] PubChem. Compound Summary for CID 21318673, 4-Amino-4-(thiophen-2-yl)butanoic acid. XLogP3 value: -1.9. National Center for Biotechnology Information. View Source
- [2] PubChem. Compound Summary for CID 13893, 4-Amino-4-phenylbutanoic acid. XLogP3 value: -1.6. National Center for Biotechnology Information. View Source
